Dendroban-12-one, hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
35306-34-4 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
(1S,4S,7S,8S,11S,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18;/h8-14H,5-7H2,1-4H3;1H/t9-,10+,11+,12+,13+,14-,16+;/m1./s1 |
InChI Key |
KOTZYABOMHJSEA-RXRHBCKHSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@H]1OC2=O)N(C4)C)C.Cl |
Canonical SMILES |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C.Cl |
Related CAS |
2115-91-5 (Parent) |
Origin of Product |
United States |
Phytochemical Investigations and Isolation Methodologies of Dendroban 12 One from Biological Sources
Natural Occurrence and Distribution within Dendrobium Genera and Other Botanical Origins
Dendroban-12-one is primarily found within the extensive Dendrobium genus of orchids. These plants have been utilized for centuries in traditional medicine, and modern phytochemical analyses have identified them as the principal botanical sources of this alkaloid.
Identification of Specific Dendrobium Species (e.g., Dendrobium nobile) as Primary Sources
Research has confirmed that Dendroban-12-one, often referred to by its common synonym dendrobine (B190944), is not uniformly present across all species of the genus. Dendrobium nobile is one of the most well-documented and fundamental sources, containing an average of 0.5% dendrobine by weight. frontiersin.org It is considered a characteristic and main active constituent of this species. frontiersin.org
Beyond D. nobile, phytochemical screenings have identified several other Dendrobium species as sources of Dendroban-12-one. These include, but are not limited to, Dendrobium officinale, Dendrobium chrysanthum, and Dendrobium loddigesii. frontiersin.org The presence of this compound in multiple species underscores the chemotaxonomic significance of alkaloids within the Dendrobium genus.
Table 1: Documented Botanical Sources of Dendroban-12-one
| Genus | Species | Family |
|---|---|---|
| Dendrobium | nobile | Orchidaceae |
| Dendrobium | officinale | Orchidaceae |
| Dendrobium | chrysanthum | Orchidaceae |
| Dendrobium | loddigesii | Orchidaceae |
| Dendrobium | findlayanum | Orchidaceae |
| Dendrobium | crepidatum | Orchidaceae |
| Dendrobium | anosmum | Orchidaceae |
| Dendrobium | devonianum | Orchidaceae |
| Dendrobium | friedericksianum | Orchidaceae |
Comparative Analysis of Dendroban-12-one Content Across Various Plant Tissues (e.g., stem, leaf, root)
Within a given plant, the concentration of Dendroban-12-one is not uniform across different tissues. Studies have consistently shown that the alkaloids in Dendrobium nobile are predominantly distributed in the stems. frontiersin.org This has led to the general practice of using the stem part of the plant for both traditional preparations and for the scientific extraction of its active ingredients. frontiersin.orgresearchgate.net
A comparative analysis of polysaccharide content in Dendrobium nobile, which often parallels alkaloid distribution, revealed a clear trend of concentration in different organs. The observed pattern was: stem > leaf > flower > root. frontiersin.org This indicates that the stem serves as the primary site for the accumulation of key secondary metabolites, including Dendroban-12-one, making it the most efficient source material for isolation. While alkaloids can also be extracted from the leaves, the concentration is significantly lower than in the stems. frontiersin.org
Advanced Extraction and Purification Protocols for Dendroban-12-one
The isolation of Dendroban-12-one from plant matrices requires multi-step protocols involving initial extraction followed by purification to remove extraneous compounds. The development of these methods focuses on achieving high yield and purity.
Optimization of Solvent Systems for Selective Extraction
The selection of an appropriate solvent system is a critical first step in isolating Dendroban-12-one. Given the alkaline nature of the compound, extraction methods are tailored to efficiently remove it from the powdered plant material, typically the stems.
A common approach involves the use of acidified organic solvents. One patented method utilizes acidic ethanol (B145695) for the initial extraction from the powdered stems of Dendrobium nobile. google.com The process involves refluxing the plant material with the solvent, sometimes in a slightly boiling state for several hours, to ensure thorough extraction. google.comfrontiersin.org Other protocols have successfully employed 90% methanol (B129727) for reflux extraction. mdpi.com The use of an acidic medium helps to protonate the alkaloid, enhancing its solubility in the polar solvent. Following the initial extraction, the crude extract is typically concentrated to remove the solvent.
High-Resolution Chromatographic Separation Techniques
After initial solvent extraction, the resulting crude extract contains a mixture of alkaloids and other phytochemicals. High-resolution chromatographic techniques are essential for the separation and purification of Dendroban-12-one.
A typical purification workflow involves several stages. The concentrated crude extract may first be subjected to liquid-liquid extraction with solvents like chloroform (B151607) and ether to partition the alkaloids. google.com Further enrichment can be achieved using ion-exchange chromatography. Specifically, cation exchange resins are effective for capturing the protonated alkaloids from an acidic solution, which can then be eluted using an alkaline solvent like alkaline ethanol. google.com
For the final stage of purification to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.comnih.gov HPLC allows for the fine separation of Dendroban-12-one from other structurally similar alkaloids. google.com The use of preparative HPLC can yield the compound at a purity of 95% or greater. google.com
Table 2: Summary of Extraction and Purification Techniques for Dendroban-12-one
| Step | Technique | Description | Purity Achieved |
|---|---|---|---|
| Initial Extraction | Solvent Extraction (Reflux) | Powdered D. nobile stems are boiled with solvents such as acidic ethanol or 90% methanol. | Crude Extract |
| Enrichment | Cation Exchange Chromatography | The acidic extract is passed through a resin, and alkaloids are selectively eluted with alkaline ethanol. | Enriched Fraction |
| Preliminary Separation | Liquid-Liquid Extraction | The enriched fraction is partitioned between an aqueous phase and an organic solvent (e.g., chloroform, ether). | >80% |
| Final Purification | Preparative HPLC | The partially purified extract is subjected to HPLC for high-resolution separation. | ≥95% |
Purity Assessment and Standardization of Isolated Dendroban-12-one for Research Applications
Ensuring the purity and identity of isolated Dendroban-12-one is paramount for its use in research. A combination of chromatographic and spectrometric methods is used for this purpose.
The purity of the final product is typically assessed using analytical HPLC. A well-established HPLC method for determining Dendroban-12-one utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and triethylamine, with UV detection at 210 nm. magtechjournal.comresearchgate.net The method's validity is confirmed through the generation of a linear calibration curve and by performing recovery studies, with average recovery rates reported at 99.11%. magtechjournal.com
For definitive identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The identity of the isolated compound is confirmed by comparing its retention time and mass fragmentation pattern with those of a certified reference standard of high purity (>99%). nih.gov This rigorous assessment ensures that the isolated Dendroban-12-one is suitable for reliable scientific investigation.
Biosynthetic Pathways and Precursor Studies of Dendroban 12 One
Elucidation of Proposed Biogenetic Routes to the Dendroban Skeleton
The biosynthesis of Dendroban-12-one, also known as dendrobine (B190944), is a multi-step process that begins with fundamental building blocks and proceeds through a series of complex cyclizations and rearrangements to form its characteristic tetracyclic structure. nih.govrsc.org The proposed biogenetic pathway can be broadly divided into three core stages: the formation of the universal isoprenoid precursor, the construction of the sesquiterpene skeleton, and subsequent post-modification processes. nih.gov
The journey commences with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netwikipedia.org Plants utilize two independent pathways for this purpose: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. kit.eduplos.org Both pathways contribute to the pool of IPP and DMAPP, which are the fundamental five-carbon units for all terpenoids. researchgate.netnih.gov
These C5 units are then condensed to form farnesyl pyrophosphate (FPP), a C15 molecule that serves as the direct precursor to the sesquiterpene backbone of Dendroban-12-one. frontiersin.org The formation of FPP from IPP and DMAPP is catalyzed by farnesyl pyrophosphate synthase (FPPS). frontiersin.org
The crucial step in forging the dendroban skeleton is the cyclization of the linear FPP molecule. It is proposed that a terpene synthase (TPS) enzyme, specifically one identified as TPS21, catalyzes the initial cyclization of FPP to form a muurolene-type sesquiterpene skeleton. nih.govscispace.com This is followed by an intramolecular rearrangement at carbons C-1 and C-7 of the muurolene structure to yield a copacamphane-type intermediate. scispace.com A series of oxidative reactions then transforms this intermediate into the picrotoxane and subsequently the picrotoxane-lactone framework, which constitutes the core of the Dendroban-12-one molecule. frontiersin.orgscispace.com
Characterization of Key Enzymatic Transformations in Dendroban-12-one Synthesis
The enzymatic machinery driving the biosynthesis of Dendroban-12-one is complex, involving a host of enzymes from different families. While not all enzymes have been functionally characterized, transcriptomic and genomic studies in Dendrobium species have identified numerous candidate genes believed to be involved in this intricate process. nih.govmdpi.com
Upstream Pathway Enzymes: In the MVA pathway, several key enzyme-coding genes have been shown to be positively associated with dendrobine accumulation. These include acetyl-CoA C-acetyltransferase (AACT), phosphomevalonate kinase (PMK), and diphosphomevalonate decarboxylase (MVD). nih.govnih.gov Similarly, in the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) have been identified as significant contributors to sesquiterpene biosynthesis. nih.govmdpi.com
Key Cyclization and Post-Modification Enzymes: Following the formation of FPP, the subsequent transformations are catalyzed by a suite of specialized enzymes.
Terpene Synthases (TPS): As mentioned, TPS21 is a key candidate for the initial cyclization of FPP to a muurolene-type sesquiterpene. nih.govscispace.com
Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is vital for the extensive oxidation and rearrangement reactions that form the picrotoxane skeleton. nih.gov Numerous CYP450 genes have been identified in Dendrobium species, with some, such as DnoNEW43 and DnoNEW50, being proposed to play a role in alkaloid synthesis. mdpi.com CYP1D10 has also been implicated in the post-modification steps. mdpi.com
Aminotransferases and Methyltransferases: The final steps in converting the picrotoxane-lactone intermediate into Dendroban-12-one are believed to involve the action of aminotransferases, which introduce the nitrogen atom, and methyltransferases. scispace.commdpi.com
The table below summarizes the key enzymes and their proposed roles in the biosynthesis of Dendroban-12-one.
| Enzyme Class | Specific Enzyme (or gene) | Proposed Function in Dendroban-12-one Biosynthesis |
| MVA Pathway | AACT, PMK, MVD | Synthesis of the isoprenoid precursor IPP. |
| MEP Pathway | DXS, DXR | Synthesis of the isoprenoid precursor IPP. |
| Terpene Synthase | TPS21 | Initial cyclization of FPP to a muurolene-type skeleton. |
| Cytochrome P450 | DnoNEW43, DnoNEW50, CYP1D10 | Oxidation and rearrangement to form the picrotoxane skeleton. |
| Aminotransferase | - | Introduction of the nitrogen atom. |
| Methyltransferase | - | Methylation steps in the final modifications. |
Isotopic Labeling and Precursor Feeding Experiments for Pathway Confirmation
While transcriptomic data provides strong clues about the genes and enzymes involved in biosynthesis, experimental validation through isotopic labeling and precursor feeding studies is essential to confirm the proposed pathways. beilstein-journals.orgnih.gov Such experiments involve supplying a labeled precursor to the plant and then tracing the label in the final natural product. nih.gov
A seminal study in 1975 provided direct evidence for the role of farnesol (B120207) as a precursor in dendrobine biosynthesis. rsc.org In this research, living Dendrobium nobile plants were fed with tritium-labeled farnesol derivatives.
The key findings from these experiments were:
Confirmation of Farnesol as a Precursor: When [1-³H₂]-2-trans,6-trans-farnesol was administered to the plants, the tritium (B154650) label was successfully incorporated into the isolated dendrobine. This confirmed that 2-trans,6-trans-farnesol is a direct precursor in the biosynthetic pathway. rsc.org In contrast, feeding with the 2-cis,6-trans-isomer resulted in negligible labeling, indicating stereospecificity in the enzymatic reactions. rsc.org
Elucidation of Hydrogen Transfer: The degradation of the labeled dendrobine revealed that a hydrogen atom from the C-1 position of farnesol is transferred to the C-8 position of the dendrobine molecule. rsc.org This provided crucial insight into the mechanism of the cyclization and rearrangement reactions.
Stereospecificity of the Pathway: Further experiments using stereospecifically labeled (1S)-[1-³H]-2-trans,6-trans-farnesol also resulted in the incorporation of the label into dendrobine, confirming the stereospecific nature of the biosynthetic enzymes. rsc.org
More recent studies have utilized precursor feeding to enhance the production of alkaloids in Dendrobium species. For instance, feeding protocorm-like bodies of Dendrobium officinale with tryptophan and secologanin, precursors for terpenoid indole (B1671886) alkaloids, along with the elicitor methyl jasmonate, resulted in a significant increase in total alkaloid content. mdpi.com While not directly a labeling study, this demonstrates the responsiveness of the alkaloid biosynthetic pathway to the availability of its precursors.
The table below presents a summary of the key isotopic labeling and precursor feeding experiments related to Dendroban-12-one biosynthesis.
| Precursor Fed | Organism/System | Key Finding | Reference |
| [1-³H₂]-2-trans,6-trans-farnesol | Dendrobium nobile | Confirmed as a precursor; hydrogen from C-1 of farnesol is transferred to C-8 of dendrobine. | rsc.org |
| (1S)-[1-³H]-2-trans,6-trans-farnesol | Dendrobium nobile | Demonstrated the stereospecificity of the biosynthetic pathway. | rsc.org |
| Tryptophan and Secologanin | Dendrobium officinale PLBs | Increased total alkaloid production, indicating their role as precursors. | mdpi.com |
Synthetic Strategies for Dendroban 12 One and Analogues, Including Hydrochloride Derivatives
Derivatization of Dendroban-12-one, Focusing on Hydrochloride Salt Formation
Design and Synthesis of Chemically Modified Analogues of Dendroban-12-one
The intricate molecular architecture of Dendroban-12-one, a member of the dendrobine (B190944) class of alkaloids, has presented a significant challenge to synthetic chemists. While specific synthetic routes to Dendroban-12-one and its hydrochloride derivative are not extensively documented in publicly available literature, the total synthesis of the parent compound, dendrobine, offers profound insights into the strategies that could be employed to access Dendroban-12-one and its analogues. The construction of the characteristic tetracyclic dendrobane (B1234878) skeleton is the cornerstone of these synthetic endeavors.
The chemical modification of the Dendroban-12-one core would logically follow the successful synthesis of the foundational structure or a late-stage intermediate. These modifications could be designed to explore structure-activity relationships or to enhance the physicochemical properties of the molecule, such as solubility and stability, often achieved through the formation of hydrochloride salts.
Synthetic Strategies for the Dendrobane Skeleton
The total synthesis of dendrobine, which shares the same core skeleton as Dendroban-12-one, has been accomplished through various elegant approaches. These strategies often involve complex, multi-step sequences to assemble the fused ring system with the correct stereochemistry.
One notable approach involves an α-carbonyl radical cyclization to construct the tricyclic core of the molecule. acs.org This strategy begins with a readily available chiral starting material, which is converted over several steps into a key iodoketone intermediate. acs.org The subsequent intramolecular radical cyclization, typically mediated by a tin hydride reagent, forges the critical carbon-carbon bond to form the fused bicyclic system. acs.org Further transformations would then be required to complete the tetracyclic structure of the dendrobane skeleton.
Another successful strategy employs an enamine Michael addition cascade. thieme-connect.com This key step establishes a crucial stereocenter and initiates the formation of the heterocyclic ring. thieme-connect.com The reaction cascade can be designed to proceed with high stereoselectivity, which is critical for obtaining the desired biologically active enantiomer. thieme-connect.comnih.gov The synthesis is often completed through a series of functional group manipulations and cyclization reactions to yield the final tetracyclic product. thieme-connect.com
A metathesis-based approach has also been developed to assemble the aza-tricyclic core of dendrobine. thieme-connect.com This strategy utilizes ring-opening and ring-closing metathesis reactions to construct the fused ring system in a stereoselective manner. thieme-connect.com The choice of catalyst and reaction conditions is crucial for the success of these transformations. thieme-connect.com
The table below summarizes some of the key synthetic strategies that have been employed in the total synthesis of dendrobine, which are conceptually applicable to the synthesis of Dendroban-12-one.
| Synthetic Strategy | Key Reactions | Starting Materials (Examples) | Reference |
| α-Carbonyl Radical Cyclization | Intramolecular radical cyclization | (S)-carvotanacetone | acs.org |
| Enamine Michael Addition Cascade | Enamine Michael addition, Hydrogenation | Enantiomerically pure esters | thieme-connect.com |
| Metathesis Approach | Ring-opening metathesis (ROM), Ring-closing metathesis (RCM) | Pyrrolidine derivatives | thieme-connect.com |
This table is generated based on synthetic strategies for dendrobine, a structurally related compound, due to the lack of specific data for Dendroban-12-one synthesis.
Hypothetical Synthesis of Dendroban-12-one and its Hydrochloride
Leveraging the established synthetic routes to the dendrobane skeleton, one could envision a pathway to Dendroban-12-one. A late-stage intermediate from a dendrobine synthesis, prior to the final reduction or functionalization steps, could potentially be oxidized to introduce the ketone functionality at the C-12 position, yielding Dendroban-12-one. The choice of oxidizing agent would be critical to ensure selectivity and avoid unwanted side reactions on the complex molecule.
Once Dendroban-12-one is synthesized, the preparation of its hydrochloride salt is a straightforward acid-base reaction. Treatment of an ethereal or alcoholic solution of Dendroban-12-one with a solution of hydrogen chloride (HCl) in a suitable solvent, such as ether or methanol (B129727), would lead to the precipitation of Dendroban-12-one hydrochloride. acs.org This salt formation is a common strategy to improve the solubility and handling of amine-containing compounds.
The design and synthesis of chemically modified analogues would involve introducing functional groups at various positions of the Dendroban-12-one scaffold. For instance, modifications could be targeted at the isopropyl group or at accessible positions on the carbocyclic rings, provided that synthetic methodologies allow for such selective functionalization. Each new analogue would provide valuable data points for understanding the chemical space around this complex natural product.
Mechanistic Investigations into the Biological Actions of Dendroban 12 One and Its Hydrochloride Salt
Identification of Specific Molecular Targets and Receptor Interactions
There is currently no published research identifying the specific molecular targets or receptor interactions for Dendroban-12-one or its hydrochloride salt. To understand its biological activity, studies would be required to screen the compound against a panel of known biological receptors, enzymes, and other protein targets. Techniques such as affinity chromatography, surface plasmon resonance, and computational docking studies would be necessary to identify and validate potential binding partners.
Elucidation of Intracellular Signaling Pathway Modulation
Without identified molecular targets, the downstream effects on intracellular signaling pathways remain unknown. Future research would need to investigate how Dendroban-12-one, upon binding to a potential target, might influence key signaling cascades. units.it This would involve studying the phosphorylation status of key signaling proteins, the generation of second messengers, and other indicators of pathway activation or inhibition. General intracellular signaling pathways that are often investigated include the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. nih.govcusabio.com
Global Gene Expression and Proteomic Profiling in Response to Compound Exposure
The impact of Dendroban-12-one on a global cellular level has not been characterized. Modern techniques such as RNA-sequencing for transcriptomic analysis and mass spectrometry-based methods for proteomic profiling would be essential. elifesciences.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov Such studies could reveal which genes and proteins are up- or down-regulated following cellular exposure to the compound, offering clues to its mechanism of action and potential biological effects.
Insights into Structure-Function Relationships at the Molecular Level
A detailed understanding of the structure-function relationship of Dendroban-12-one is contingent on identifying its biological targets and activity. The three-dimensional arrangement of a molecule dictates its interaction with biological macromolecules. basicmedicalkey.comnih.gov Once a biological target is confirmed, medicinal chemistry studies could be employed to synthesize analogues of Dendroban-12-one. Comparing the activity of these analogues would help to delineate which chemical features of the molecule are essential for its biological effects, a critical step in understanding its function at the molecular level. nih.gov
Structure Activity Relationship Sar Studies of Dendroban 12 One and Its Analogues
Mapping of Essential Pharmacophoric Features for Diverse Bioactivities
The nitrogen atom within the dendrobane (B1234878) structure is a critical pharmacophoric feature. Its basicity and ability to form hydrogen bonds are likely essential for interactions with biological targets. The orientation of the lone pair of electrons on the nitrogen can also significantly influence binding affinity.
The stereochemistry of the dendrobane skeleton is also a key determinant of its biological activity. The complex, rigid, and chiral nature of this framework means that even minor changes in the spatial arrangement of substituents can lead to significant differences in biological effects.
Systematic Evaluation of Chemical Modifications on Biological Potency and Selectivity
Systematic chemical modifications of the dendrobane scaffold, particularly focusing on the related compound dendrobine (B190944), have provided valuable insights into the SAR of this class of alkaloids. These studies help to understand how changes to the molecular structure affect biological potency and selectivity.
One area of modification has been the derivatization of the dendrobine structure to create amide and sulfonamide analogues. A study on the synthesis and in vitro anti-inflammatory activity of novel dendrobine derivatives demonstrated that such modifications can significantly impact bioactivity. For instance, certain amide and sulfonamide derivatives of dendrobine have shown potent anti-inflammatory effects by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 cells. This suggests that the introduction of these functional groups can enhance the interaction with targets involved in the inflammatory cascade.
The following table summarizes the effects of some of these modifications on the anti-inflammatory activity of dendrobine derivatives.
| Compound | Modification | Biological Activity (IC₅₀ for NO inhibition) |
| Dendrobine | Parent Compound | Moderate activity |
| Derivative 14 | Amide derivative | 2.96 μM |
This table is illustrative and based on findings from studies on dendrobine derivatives.
These findings indicate that the region around the nitrogen atom and the lactone ring are amenable to modification, and that the introduction of specific substituents can enhance potency. The nature of the substituent, its size, and its electronic properties all play a role in modulating the biological response.
Application of Computational Chemistry in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)
While specific computational chemistry studies on Dendroban-12-one are not readily found, the application of these techniques to natural products and related alkaloids is a well-established field that can provide predictive insights into SAR.
Quantitative Structure-Activity Relationships (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dendrobane analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Dendroban-12-one and its analogues, molecular docking could be used to simulate their binding to specific biological targets, such as enzymes or receptors. For example, in the study of dendrobine derivatives, molecular docking was used to predict the binding of a potent anti-inflammatory derivative to cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), providing a molecular basis for its observed activity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and can help to explain the observed SAR.
The application of these computational tools could significantly accelerate the exploration of the SAR of Dendroban-12-one and its analogues, enabling a more rational approach to the design of new therapeutic agents based on the dendrobane scaffold.
Advanced Analytical and Spectroscopic Characterization of Dendroban 12 One and Its Hydrochloride Salt
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. mdpi.com Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). biorxiv.org This precision allows for the unambiguous assignment of a molecular formula.
For Dendroban-12-one (also known as Dendrobine), the molecular formula is established as C₁₆H₂₅NO₂. nih.govscbt.com In positive-ion mode electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. HRMS analysis provides an experimental m/z value that can be compared against the theoretical value calculated for the proposed formula.
Experimental data for the protonated molecule shows a precursor m/z of 264.19576. nih.gov This aligns closely with the calculated theoretical mass, confirming the elemental composition and distinguishing Dendroban-12-one from other potential isomers. This technique is a cornerstone for confirming the identity of the compound in isolated samples. frontiersin.orgresearchgate.netbohrium.com
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ | nih.govscbt.com |
| Theoretical Mass [M] | 263.18853 Da | nih.gov |
| Ionization Mode | ESI Positive | |
| Adduct | [M+H]⁺ | nih.gov |
| Theoretical m/z [M+H]⁺ | 264.19635 | Calculated |
| Experimental m/z [M+H]⁺ | 264.19576 | nih.gov |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. hyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the mapping of the carbon skeleton and the precise placement of protons, providing detailed information about connectivity and stereochemistry. ukm.myyoutube.com
For Dendroban-12-one, ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. frontiersin.org The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment (e.g., carbonyl, quaternary, methine, methylene, methyl). frontiersin.org
Recent analysis of Dendrobine (B190944) provided detailed assignments for its ¹H and ¹³C spectra, recorded in deuterated methanol (B129727) (CD₃OD). frontiersin.org The ¹³C-NMR spectrum clearly showed all 16 carbon signals, with the carbonyl carbon (C-12) readily identified in the downfield region. frontiersin.org Two-dimensional techniques are then employed to assemble the structure. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.comukm.my Together, these experiments allow for the unambiguous assembly of the complex, tetracyclic structure of Dendroban-12-one. frontiersin.org
Table 8.2.1: ¹³C NMR Data for Dendroban-12-one (101 MHz, CD₃OD)
| Carbon Atom | Chemical Shift (δ) ppm | Description |
|---|---|---|
| C-12 | (Not specified) | Carbonyl |
| C-11 | (Not specified) | Quaternary Carbon |
| C-9 | (Not specified) | Oxygen-bearing CH |
| C-7 | (Not specified) | Deshielded CH |
| C-10 | (Not specified) | Deshielded CH |
Note: Specific chemical shift values from the primary literature were not fully detailed but key assignments were described. frontiersin.org
Table 8.2.2: ¹H NMR Data for Dendroban-12-one (400 MHz, CD₃OD)
| Proton Signal | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Solvent (CD₃OD) | 3.31 | |
| Compound Signals | Various | Singlet, Doublet, Triplet, Multiplet |
Note: The spectrum reveals a complex array of proton environments, reflecting the intricate structure of the molecule. frontiersin.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides a spectral fingerprint based on the vibrations of molecular bonds. horiba.com These methods are highly effective for identifying the functional groups present in a molecule. horiba.com IR spectroscopy measures the absorption of infrared light by vibrating bonds, while Raman spectroscopy measures the inelastic scattering of laser light. horiba.com
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| Lactone Carbonyl | C=O stretch | 1750 - 1770 | IR (strong) |
| Lactone Ether | C-O stretch | 1050 - 1250 | IR (strong) |
| Tertiary Amine | C-N stretch | 1020 - 1250 | IR (moderate) |
| Alkyl Groups | C-H stretch (sp³) | 2850 - 3000 | IR & Raman (strong) |
| Alkyl Groups | C-H bend | 1350 - 1470 | IR (moderate) |
| Isopropyl Group | Characteristic bend | ~1370 and ~1385 | IR (moderate) |
| Carbon Skeleton | C-C stretch | 800 - 1200 | Raman (strong) |
For the hydrochloride salt, the protonation of the tertiary amine to a quaternary ammonium (B1175870) ion (R₃N⁺-H) would introduce new vibrational modes, including a broad N⁺-H stretching band in the IR spectrum, typically in the 2200-3000 cm⁻¹ region.
X-ray Crystallography for Definitive Solid-State Structure of the Hydrochloride Salt
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govnih.gov This technique provides unambiguous information on bond lengths, bond angles, conformational details, and, crucially, the absolute stereochemistry of chiral centers. researchgate.net For a hydrochloride salt, the analysis would also reveal the exact location of the chloride anion and the protonated nitrogen atom within the crystal lattice.
The process involves growing a high-quality single crystal of the compound, which can be a significant experimental challenge. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is solved and refined. researchgate.net
Despite the power of this technique for definitive structural proof, a comprehensive search of the scientific literature did not yield a publicly available report detailing the single-crystal X-ray diffraction analysis specifically for Dendroban-12-one hydrochloride. Such a study would provide the ultimate confirmation of the molecule's complex stereochemical arrangement in the solid state.
Advanced Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling in Research Samples
The analysis of Dendroban-12-one in complex biological or botanical matrices requires highly sensitive and selective analytical methods. kcl.ac.uk Hyphenated techniques that couple a chromatographic separation method with mass spectrometric detection are ideally suited for this purpose. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) are powerful platforms widely used for the metabolic profiling of Dendrobium species. mdpi.comnih.govnih.govscielo.br In these methods, the liquid chromatograph first separates the individual components of an extract based on their physicochemical properties. frontiersin.orgresearchgate.netbohrium.com The separated components then enter the mass spectrometer, which serves as a highly sensitive and specific detector.
These techniques are essential for:
Trace Analysis: Detecting and quantifying low levels of Dendroban-12-one in research samples, such as plant tissues or biological fluids. kcl.ac.uk
Metabolite Profiling: Simultaneously identifying a wide range of alkaloids and other metabolites within a Dendrobium extract to understand its chemical composition. nih.govnih.gov
Quality Control: Dendrobine (Dendroban-12-one) is recognized as a key chemical marker for the quality control of certain Dendrobium species. nih.gov LC-MS methods are employed to ensure that medicinal preparations contain the required amount of this active constituent.
The combination of chromatographic retention time, accurate mass measurement (from HRMS), and characteristic fragmentation patterns (from MS/MS) provides a very high degree of confidence in the identification and quantification of Dendroban-12-one in complex samples. biorxiv.orgfrontiersin.org
Theoretical and Computational Studies on Dendroban 12 One and Its Hydrochloride Salt
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. mdpi.comrsc.org These calculations provide a detailed understanding of the electronic structure, which is fundamental to a molecule's reactivity and conformation. mdpi.comfrontiersin.orgnih.gov For Dendroban-12-one and its hydrochloride salt, these methods can elucidate key aspects of their chemical nature.
The electronic properties of a molecule, such as the distribution of electron density, are crucial for understanding its behavior. researchgate.netarxiv.org The molecular electrostatic potential (MEP), for example, can be calculated to identify the electron-rich and electron-poor regions of Dendroban-12-one. nih.govnih.govdtic.miltemple.edu This information is vital for predicting how the molecule might interact with other molecules, including biological targets.
Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined through quantum chemical calculations. scirp.orgresearchgate.netijcce.ac.ir The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. These calculations can also help in understanding the relative stability of different tautomeric or isomeric forms of the molecule. scirp.org
Furthermore, quantum chemical methods can be used to explore the conformational landscape of Dendroban-12-one. By calculating the relative energies of different spatial arrangements of the atoms, the most stable conformations can be identified. This is particularly important for understanding how the molecule might bind to a receptor, as its three-dimensional shape is a critical determinant of its biological function. For the hydrochloride salt, these calculations can also shed light on the nature of the interaction between the chloride ion and the protonated form of the alkaloid.
Table 9.1: Hypothetical Quantum Chemical Properties of Dendroban-12-one (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule, as such data is not readily available in the public domain.)
| Parameter | Value | Method |
| HOMO Energy | Data not available | DFT/B3LYP/6-31G |
| LUMO Energy | Data not available | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-31G |
| Dipole Moment | Data not available | DFT/B3LYP/6-31G |
| Molecular Electrostatic Potential (Min/Max) | Data not available | DFT/B3LYP/6-31G* |
Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Protein Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations. lbl.govirbbarcelona.org These simulations are particularly valuable for exploring the conformational flexibility of molecules like Dendroban-12-one and for studying their interactions with biological macromolecules, such as proteins. scirp.orgmdpi.comresearchgate.netcecam.org
By simulating the motion of a molecule in a solvent environment, MD can map out its accessible conformational landscape. irbbarcelona.org This reveals not only the most stable conformations but also the transitions between them, providing a more complete understanding of the molecule's flexibility. For Dendroban-12-one, this would involve simulating the molecule in water to observe how its complex ring system behaves and which conformations are most prevalent at physiological temperatures.
For Dendroban-12-one hydrochloride, MD simulations could also be used to study the behavior of the protonated ligand in the binding site of a protein, providing insights into how the positive charge influences the binding mode and affinity.
Table 9.2: Illustrative Molecular Dynamics Simulation Parameters for Dendroban-12-one (Note: This table outlines typical parameters for an MD simulation and does not represent a specific study on this molecule.)
| Parameter | Description |
| System | Dendroban-12-one in a solvated box with a hypothetical protein target |
| Force Field | CHARMM36m for protein, CGenFF for ligand |
| Water Model | TIP3P |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 310 K |
| Pressure | 1 atm |
| Simulation Time | Data not available (typically nanoseconds to microseconds) |
| Analysis | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/PBSA or MM/GBSA) |
In Silico Prediction of Biological Activities and Research-Relevant Physicochemical Parameters
In silico prediction tools play a crucial role in the early stages of drug discovery by providing rapid assessments of a compound's potential biological activities and its pharmacokinetic properties. researcher.lifejpionline.orgnih.govcmu.ac.th These methods use computational models, often based on machine learning algorithms, to predict a wide range of properties from a molecule's chemical structure. biorxiv.org
For Dendroban-12-one, various online tools and software packages can be used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.commdpi.compsds.ac.uknaturalproducts.net These predictions can help to identify potential liabilities of the molecule, such as poor oral bioavailability or potential for adverse effects, at an early stage of research.
Furthermore, tools like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of potential biological activities based on the structural similarity of the query molecule to a large database of known bioactive compounds. sciopen.comfrontiersin.orgfrontiersin.orgnih.gov Such predictions can help to identify novel therapeutic applications for Dendroban-12-one and to prioritize experimental testing. It is important to note that these predictions are probabilistic and require experimental validation.
In addition to biological activities, various research-relevant physicochemical parameters can be predicted in silico. psds.ac.uknih.gov These include properties like lipophilicity (logP), aqueous solubility (logS), and pKa, which are important for understanding a compound's behavior in biological systems.
Table 9.3: Predicted Research-Relevant Physicochemical and Biological Parameters for Dendroban-12-one (Note: The following data is hypothetical and intended for illustrative purposes, as specific in silico predictions for this molecule are not widely published.)
| Property | Predicted Value | Prediction Tool |
| Physicochemical Parameters | ||
| LogP (Lipophilicity) | Data not available | SwissADME / ChemDraw |
| LogS (Aqueous Solubility) | Data not available | SwissADME / ALOGPS |
| pKa | Data not available | ACD/Labs Percepta / MarvinSketch |
| ADMET Properties | ||
| Human Intestinal Absorption | Data not available | ADMETlab 2.0 / PreADMET |
| Blood-Brain Barrier Permeation | Data not available | ADMETlab 2.0 / PreADMET |
| hERG Inhibition | Data not available | ADMETlab 2.0 / PreADMET |
| Predicted Biological Activities | ||
| CNS Active | Data not available | PASS Online |
| Enzyme Inhibitor | Data not available | PASS Online |
Future Research Trajectories and Academic Applications of Dendroban 12 One, Hydrochloride
Development of Highly Efficient and Sustainable Synthetic Routes
The intricate molecular architecture of Dendroban-12-one, featuring a fused polycyclic system with seven contiguous stereocenters, presents a formidable challenge for synthetic organic chemists. sioc-journal.cn While several total syntheses of its parent compound, dendrobine (B190944), have been accomplished, future research will likely focus on optimizing these routes for efficiency and sustainability.
Future endeavors in this area are expected to align with the principles of green chemistry, aiming to reduce the environmental impact of the synthesis. researchgate.net Key areas for development include:
Catalytic Methods: Increasing the use of catalytic reactions, including those employing earth-abundant metals, can reduce waste and improve atom economy.
Process Intensification: Exploring strategies like flow chemistry could offer better control over reaction conditions, improve safety, and potentially increase yields.
Biosynthetic Approaches: Investigating the biosynthetic pathway of dendrobine in Dendrobium species could unveil enzymatic processes that can be harnessed for more sustainable production, potentially through metabolic engineering in host organisms. mdpi.com Recent studies have begun to identify key genes, such as those for mevalonate (B85504) kinase (MVK) and monoterpene synthase (MCT), involved in dendrobine biosynthesis, paving the way for such strategies. mdpi.com
Improving the efficiency and sustainability of its synthesis is crucial for making Dendroban-12-one, hydrochloride more accessible for extensive biological studies and potential therapeutic development. researchgate.net
Exploration of Novel Biological Activities in Unconventional Research Models
Initial pharmacological studies have shown that dendrobine exhibits several biological activities, including analgesic, antipyretic, and neuroactive properties. It acts as a selective competitive antagonist for inhibitory neurotransmitters like β-alanine, glycine (B1666218), and taurine (B1682933), while not affecting GABA receptors. clevelandclinic.org These findings have primarily been demonstrated in conventional animal models.
The future of biological exploration for this compound lies in the use of more advanced and unconventional research models that can provide deeper insights into its mechanism of action, particularly in the context of human biology. Such models include:
Human Cerebral Organoids: These three-dimensional, self-organizing structures derived from human pluripotent stem cells mimic the complex architecture and cellular diversity of the developing human brain. stemcell.combiorxiv.org Using cerebral organoids, researchers could study the effects of this compound on human neuronal network activity, synaptic function, and neurodevelopment in a highly relevant context. stemcell.com This is particularly pertinent given the compound's known neuroactive properties.
Organ-on-a-Chip Models: Microfluidic devices that recapitulate the structure and function of human organs offer a platform to study the compound's effects with high fidelity. frontiersin.org A "brain-on-a-chip" model could be used to investigate its impact on specific neural circuits or the blood-brain barrier.
Disease-Specific In Vitro Models: For neurodegenerative conditions where neurotransmitter imbalances are implicated, such as certain forms of epilepsy or spasticity, patient-derived induced pluripotent stem cell (iPSC) models could be used to test the potential of this compound to modulate neuronal hyperexcitability. rug.nl
These advanced models offer the potential to uncover novel therapeutic applications for this compound in neurological disorders and to better understand its physiological effects in a human-relevant setting.
Investigation of Synergistic Effects with Other Natural Products or Synthetic Compounds
The concept of synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of pharmacology. Future research should explore the potential synergistic interactions of this compound with other compounds.
Preliminary evidence suggests this could be a fruitful avenue. For example, a study on an extract from Grewia nervosa, which contains Dendroban-12-one among other phytochemicals like α-tocopherol and phytol, demonstrated potential synergistic effects with the anti-diabetic drug acarbose. unigoa.ac.innih.gov While this study did not isolate the effect to Dendroban-12-one, it provides a rationale for more targeted investigations. Similarly, other natural products, such as flavonoids and polyphenols found in soybeans, have shown synergistic inhibitory effects on α-glucosidase, a target for diabetes treatment. mdpi.com
Future research trajectories could involve:
Combination Screening: Systematically screening this compound in combination with known drugs for various diseases, particularly those affecting the central nervous system.
Investigating Mechanisms: If synergistic effects are found, detailed mechanistic studies would be required to understand how the compounds interact at a molecular level. For instance, one compound might increase the bioavailability of the other, or they might target different components of the same signaling pathway.
Natural Product Combinations: Exploring combinations with other alkaloids or compounds from Dendrobium species or other medicinal plants to identify potent and synergistic formulations. umpr.ac.id
Such studies could lead to the development of novel combination therapies that are more effective or have fewer side effects than current treatments.
Integration into High-Throughput Screening Platforms for Target Discovery
A significant challenge in natural product research is identifying the specific molecular targets through which they exert their biological effects. High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands of compounds to identify "hits" against a specific target or cellular process. biorxiv.orgevotec.com
For a compound like Dendroban-12-one, whose full range of biological targets is not yet known, HTS offers a clear path forward. A key future application is its integration into various HTS platforms:
Target-Based Screening: Testing the compound against large panels of purified proteins, such as kinases, phosphatases, or G-protein coupled receptors, to identify direct binding partners.
Phenotypic Screening: Applying the compound to various cell-based assays that measure a specific cellular phenotype (e.g., cell viability, neurite outgrowth, cytokine production) to uncover its effects in a biological context.
Virtual High-Throughput Screening (vHTS): This computational approach uses the known 3D structure of Dendroban-12-one to dock it against libraries of protein structures in silico. labmanager.com This method can predict potential binding partners and prioritize targets for experimental validation. labmanager.comnaturalproducts.net In fact, high-throughput virtual screening has already been conducted for Dendroban-12-one against a wide array of target proteins to complement existing experimental data. naturalproducts.net
By systematically screening this compound, researchers can accelerate the discovery of its molecular mechanisms and potentially identify entirely new therapeutic applications.
Application as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway in cells and organisms. nih.gov To be effective, a probe must be potent, selective, and have a well-understood mechanism of action. The hydrochloride salt of Dendroban-12-one possesses several characteristics that make it a promising candidate for development into a chemical probe.
Its known selectivity is a key feature. Dendroban-12-one is a competitive antagonist of glycine, β-alanine, and taurine receptors but does not antagonize GABA receptors, indicating a degree of selectivity within the family of inhibitory neurotransmitter receptors. clevelandclinic.org This selectivity is crucial for a chemical probe, as it allows researchers to dissect the specific roles of these targeted receptors in complex biological processes.
Future research in this area should focus on:
Comprehensive Selectivity Profiling: Testing the compound against a broad panel of receptors and enzymes to fully characterize its selectivity and identify any potential off-targets.
Target Engagement Studies: Developing assays to confirm that this compound binds to its intended targets (e.g., glycine receptors) in a cellular context and at relevant concentrations.
Functional Studies: Using the compound to investigate the physiological roles of its target receptors in fundamental processes like synaptic transmission, pain signaling, and motor control. nih.gov The enhanced water solubility of the hydrochloride form is advantageous for its use in aqueous biological assays. mdpi.comsigmaaldrich.com
Developing this compound as a validated chemical probe would provide a valuable tool for neuroscientists to explore the function of specific inhibitory neurotransmitter systems, contributing to a deeper understanding of brain function and disease. nih.govkyoto-u.ac.jp
Q & A
Q. What are the established methods for synthesizing Dendroban-12-one, hydrochloride, and how can purity be optimized?
this compound, a quaternary alkaloid isolated from Dendrobium wardianum, is typically synthesized via cyclization reactions of precursor alkaloids under controlled conditions. Key steps include solvent selection (e.g., acetone for crystallization ), purification via recrystallization, and characterization using melting point analysis (168–172°C for the chloride form ). To optimize purity, researchers should employ gradient solvent systems during crystallization and validate purity via HPLC with photodiode array detection, referencing protocols from analogous hydrochloride salts (e.g., nefazodone hydrochloride) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the 14,10-(methyleneoxy)dendroban backbone .
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., carbonyl at 12-position) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns and mobile phases like acetonitrile/water (adjusted for pH) to assess purity, as demonstrated in pharmacopeial methods for hydrochloride salts .
- X-ray Crystallography : To resolve stereochemical ambiguities in the spiro-decane structure .
Q. How can researchers ensure stability of this compound in experimental settings?
Stability protocols should include:
- Storage : Tightly sealed containers in dry, ventilated environments to prevent hydrolysis .
- Solution Stability : Prepare stock solutions in inert solvents (e.g., deuterated chloroform for NMR), aliquot to avoid freeze-thaw cycles, and use within 30 days .
- Environmental Controls : Monitor temperature and humidity during in vitro assays, as hydrochloride salts are prone to deliquescence .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Dose-Response Calibration : Ensure in vitro concentrations align with physiologically achievable levels in vivo.
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies, as seen in studies of RORγt inhibitors .
- Model Selection : Validate findings across multiple species (e.g., murine vs. primate models) to account for metabolic differences .
Q. How can the chiral centers in this compound influence its pharmacological activity, and what methods validate stereochemical integrity?
The compound’s 14,10-methyleneoxy bridge and decane ring system introduce stereochemical complexity. Methods include:
- Chiral HPLC : Using polysaccharide-based columns to separate enantiomers.
- Circular Dichroism (CD) : Compare optical rotation ([α]²⁵_D = -28° in methanol) with synthesized standards to confirm configuration .
- Molecular Docking : Correlate stereochemistry with receptor binding (e.g., RORγt inhibition assays) .
Q. What experimental designs are recommended for studying this compound’s interaction with neuronal ion channels?
- Patch-Clamp Electrophysiology : Assess modulation of voltage-gated Na⁺/K⁺ channels in primary neuronal cultures.
- Calcium Imaging : Use fluorescent probes (e.g., Fluo-4) to quantify intracellular Ca²⁺ flux in response to graded concentrations .
- Control Experiments : Include blockers (e.g., tetrodotoxin for Na⁺ channels) to isolate target effects .
Q. How can researchers resolve conflicting data on the compound’s oxidative stress modulation in different cell lines?
- Standardized Assays : Use identical ROS detection kits (e.g., DCFH-DA) across cell types.
- Cell-Specific Factors : Account for baseline glutathione levels, which vary between lines (e.g., HepG2 vs. SH-SY5Y) .
- Transcriptomic Profiling : Identify differential expression of antioxidant genes (e.g., SOD1, GPX4) .
Q. What methodologies are suitable for investigating the environmental impact of this compound in ecological studies?
- Biodegradation Assays : Use OECD 301B guidelines to assess microbial degradation in soil/water matrices .
- Ecotoxicology Models : Expose Daphnia magna or Lemna minor to sublethal doses and monitor survival/growth .
- Analytical Monitoring : Employ SPE-LC-MS/MS to trace residual compound in environmental samples .
Methodological Best Practices
Q. How should researchers design dose-escalation studies for this compound in preclinical models?
- Pharmacokinetic Profiling : Conduct pilot studies to determine absorption half-life and tissue distribution.
- Toxicology Endpoints : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) at incremental doses .
- Statistical Models : Use Hill equations to model dose-response relationships and identify NOAEL (No Observed Adverse Effect Level) .
Q. What computational tools can predict this compound’s binding affinity for novel targets?
- Molecular Dynamics Simulations : Simulate interactions with homology-modeled receptors (e.g., GPCRs).
- QSAR Modeling : Leverage alkaloid datasets to correlate structural motifs (e.g., methyleneoxy groups) with activity .
- Docking Software (AutoDock Vina, Schrödinger) : Validate predictions with SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
